REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[CH2:10][C:11]([OH:13])=[O:12])=[C:4]([F:14])[CH:3]=1>C(OCC)(=O)C.[Pd]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[C:4]([F:14])[CH:3]=1
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)/C=C/CC(=O)O)F
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask is flushed with hydrogen
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WAIT
|
Details
|
After 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CCCC(=O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |